molecular formula C8H11NO B3021540 3-Acetyl-2,4-dimethylpyrrole CAS No. 2386-25-6

3-Acetyl-2,4-dimethylpyrrole

Cat. No. B3021540
CAS RN: 2386-25-6
M. Wt: 137.18 g/mol
InChI Key: VGZCKCJMYREIKA-UHFFFAOYSA-N
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Description

3-Acetyl-2,4-dimethylpyrrole is an aromatic ketone . It is also known by other names such as 2,4-Dimethylpyrrol-3-yl methyl ketone . It is a robust organic molecule that has been used widely in bioimaging, sensing, and logic gate design .


Synthesis Analysis

The synthesis of this compound involves a two-step preparation process . It is also used as a substrate for the synthesis of Boradiazaindacene (BODIPY dyes) units as a building block for the fabrication of energy transfer cassettes .


Molecular Structure Analysis

The molecular formula of this compound is C8H11NO . The molecule contains a total of 21 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Pyrrole .


Chemical Reactions Analysis

This compound reacts with strong oxidizing agents, strong reducing agents, strong acids, and strong bases . It is also used in the synthesis of fluorescent molecules such as BODIPY .


Physical And Chemical Properties Analysis

This compound appears as white to light yellow to dark green crystalline powder . It has a melting point of 136-139 °C . It is a flammable liquid .

Scientific Research Applications

Hydrogen-Bonding Patterns

The crystal and molecular structures of various derivatives of 2,4-dimethylpyrrole, including 3-acetyl-2,4-dimethylpyrrole, have been studied to understand their hydrogen-bonding patterns. These patterns are crucial in the design and synthesis of new materials and pharmaceuticals (Senge & Smith, 2005).

Intermediate in Synthesis

This compound is an important intermediate in the synthesis of various complex molecules. It plays a crucial role in the formation of fluorescent molecules, new tyrosine kinase inhibitors, and anti-inflammatory agents, highlighting its importance in pharmaceutical chemistry (Meng, Zheng, & Wang, 2011).

Porphyrin Synthesis

In the field of porphyrin chemistry, this compound has been used in the synthesis of complex porphyrin structures. These compounds have significant applications in photodynamic therapy and as photosensitizers in solar energy conversion (Badger, Harris, & Jones, 1964).

Study of Oxidation Products

Research has also focused on the oxidation products of this compound. Understanding the oxidation process of such compounds is important for the development of new organic synthesis methodologies and for understanding reaction mechanisms (Cirrincione et al., 1987).

Potential Anti-inflammatory Agents

The synthesis of this compound derivatives has been explored for their potential as anti-inflammatory agents. This highlights its importance in the development of new therapeutic agents (Ross & Sowell, 1987).

Metal Complexes

Metal complexes involving this compound have been synthesized and studied. Such complexes have applications in catalysis, material science, and potentially as pharmaceuticals (Pauson, Qazi, & Rockett, 1967).

Polymer Synthesis

It has been used in the synthesis of novel polyesters and their subsequent study. These polyesters have potential applications in biologically active materials and in the production of alkyd resins (Sugralina et al., 2018).

Photochemical Studies

This compound has been studied for its photochemical properties, particularly in the context of squaraine dyes. Understanding these properties is vital for the development of new materials for solar energy and sensor technologies (Patrick et al., 1992).

Anti-Corrosion Activity

This compound has been evaluated for its anti-corrosion properties, indicating its potential use in industrial applications (Louroubi et al., 2021).

Synthesis of Dyes

It has been involved in the synthesis of new boron dipyrromethene dyes, highlighting its application in the development of novel dyes with potential uses in various industries (Guo et al., 2007).

Mechanism of Action

Target of Action

The primary target of 3-Acetyl-2,4-dimethylpyrrole is the respiratory system . .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For this compound, it is recommended to store the compound in a sealed container in a dry environment at 2-8°C . This suggests that moisture and temperature could affect its stability.

Safety and Hazards

3-Acetyl-2,4-dimethylpyrrole is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is a poison by intravenous and intraperitoneal routes .

Future Directions

3-Acetyl-2,4-dimethylpyrrole has potential applications in solar energy conversion . It is also being explored for its use in dye-sensitized solar cells due to its easy structural modification, strong light absorption, and photostability .

properties

IUPAC Name

1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-9-6(2)8(5)7(3)10/h4,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZCKCJMYREIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870963
Record name 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one
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Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2386-25-6, 1500-94-3
Record name 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2386-25-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 2,5-dimethylpyrrol-3-yl methyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, 2,4-dimethylpyrrol-3-yl methyl
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Record name 3-Acetyl-2,4-dimethylpyrrole
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Record name 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one
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Record name 2,4-dimethylpyrrol-3-yl methyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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